(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine
Description
Properties
IUPAC Name |
[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYPHSNSGDXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226474 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-09-2 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloro-2-nitropyridine, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base.
Amination: Finally, the amine group is introduced at the second position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
The compound (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine , often referred to as a pyridine derivative, has garnered attention in various scientific research applications due to its unique structural properties and reactivity. This article delves into its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
Antimicrobial Activity :
Research has indicated that compounds with pyridine structures often exhibit antimicrobial properties. Studies have shown that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential :
Pyridine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro assays have revealed promising results in inhibiting the proliferation of various cancer cell lines .
Agrochemicals
Herbicidal Activity :
The compound has been evaluated for its herbicidal properties. Research indicates that it may act as a selective herbicide against certain weed species, providing an environmentally friendly alternative to traditional herbicides. Field trials have shown effective control of broadleaf weeds without harming cereal crops .
Materials Science
Polymer Chemistry :
In materials science, (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to environmental degradation .
Catalysis
Catalytic Applications :
This compound has been explored as a catalyst in various organic reactions, including cross-coupling reactions and nucleophilic substitutions. Its unique electronic properties enable it to facilitate reactions under mild conditions, thus reducing energy consumption in synthetic processes .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine against multidrug-resistant bacterial strains. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting potential for further development into a therapeutic agent .
Case Study 2: Herbicidal Performance
Field studies conducted on the herbicidal performance of this compound highlighted its effectiveness in controlling specific weed populations while maintaining crop health. The results showed a reduction in weed biomass by over 70% compared to untreated controls .
Mechanism of Action
The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogous Compounds
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine (EN300-366576)
- Structure : A positional isomer of the target compound, with chlorine at position 6 and trifluoromethyl at position 4 on the pyridine ring.
- Molecular Formula : C₈H₇ClF₃N₂ (identical to the target compound).
- Key Differences: The swapped positions of chlorine and trifluoromethyl groups alter electronic distribution.
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine
- Structure : Chlorine at position 6, trifluoromethyl at position 5, and methanamine at position 3.
- Molecular Formula : C₈H₇ClF₃N₂ (identical).
- Key Differences : The amine group at position 3 and trifluoromethyl at position 5 create a distinct steric environment. This may reduce hydrogen-bonding capacity compared to the target compound, impacting biological activity .
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 326476-49-7)
- Structure : Chlorine at position 3, trifluoromethyl at position 5.
- Molecular Formula : C₈H₇ClF₃N₂ (identical).
Pyrimidine-Based Analogous Compounds
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride (CAS 1247741-04-3)
- Structure : Pyrimidine ring with chlorine at position 4, phenyl at position 6, and methanamine at position 2.
- Molecular Formula : C₁₁H₁₁Cl₂N₃ (vs. C₈H₇ClF₃N₂ for the target compound).
- Key Differences : The phenyl group increases hydrophobicity, while the pyrimidine ring (vs. pyridine) reduces aromaticity, affecting electronic properties and solubility .
4-Chloro-6-(difluoromethyl)pyrimidin-2-amine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Pyridine/Pyrimidine) | CAS Number |
|---|---|---|---|---|
| Target Compound | C₈H₇ClF₃N₂ | 225.34 | 4-Cl, 6-CF₃ (pyridine) | EN300-366576 |
| (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine | C₈H₇ClF₃N₂ | 225.34 | 6-Cl, 4-CF₃ (pyridine) | EN300-366576 |
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | C₈H₇ClF₃N₂ | 225.34 | 3-Cl, 5-CF₃ (pyridine) | 326476-49-7 |
| (4-Chloro-6-phenylpyrimidin-2-YL)methanamine HCl | C₁₁H₁₁Cl₂N₃ | 256.13 | 4-Cl, 6-Ph (pyrimidine) | 1247741-04-3 |
| 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine | C₅H₅ClF₂N₃ | 192.56 | 4-Cl, 6-CHF₂ (pyrimidine) | EN300-6809642 |
Biological Activity
(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to influence its reactivity and biological activity. The presence of these groups can enhance lipophilicity and alter the interaction with biological targets.
Research indicates that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine exhibits various mechanisms of action, including:
- Inhibition of Ion Channels : It has been identified as an inhibitor of the Na_v 1.8 sodium channel, which plays a crucial role in pain signaling pathways. This inhibition could potentially lead to analgesic effects in inflammatory conditions .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death through pro-apoptotic pathways. For instance, related compounds have shown efficacy in halting the cell cycle at the G2/M phase, leading to increased Bax expression and decreased Bcl-2 levels .
Biological Activity Data
The following table summarizes key biological activities reported for (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine and related compounds:
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Na_v 1.8 Inhibition | Low micromolar range | |
| Anticancer (HeLa Cells) | 0.08 - 12.07 mM | |
| Anti-inflammatory | Significant inhibition | |
| Antioxidant | Moderate activity |
Case Studies
- Analgesic Properties : In vivo studies demonstrated that (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine significantly reduced pain responses in animal models of neuropathic pain. The mechanism was attributed to its action on Na_v 1.8 channels, suggesting potential for development as a novel analgesic .
- Anticancer Research : A study exploring the anticancer properties of similar pyridine derivatives indicated that these compounds could effectively inhibit tumor growth in xenograft models. The observed mechanism involved the disruption of microtubule dynamics, akin to established chemotherapeutics like paclitaxel .
- Inflammation Studies : In models of acute inflammation, (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanamine showed promising results in reducing inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination of the corresponding aldehyde precursor (e.g., 4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres . Optimization includes adjusting solvent polarity (e.g., tetrahydrofuran or ethanol), temperature (0–25°C), and stoichiometric ratios of the amine source. Post-reduction, the hydrochloride salt is formed by treating the free base with HCl .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., [M+H⁺] = 226.08 for C₇H₇ClF₃N₂) . Elemental analysis (C, H, N) and Fourier-Transform Infrared (FT-IR) spectroscopy further validate functional groups like -NH₂ and C-F stretches .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent degradation from moisture or light. Stability studies indicate decomposition <5% over 6 months under these conditions. Avoid prolonged exposure to acidic/basic environments, as the trifluoromethyl group may hydrolyze .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed concentrations, cell lines, or enzyme targets). For example, if conflicting data arise in kinase inhibition studies, validate using orthogonal methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities. Structural analogs (e.g., 5-chloro or 4-fluoro substitutions) should be synthesized and tested to isolate electronic or steric effects .
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.3), improving membrane permeability and target engagement. Computational docking (e.g., AutoDock Vina) reveals hydrophobic interactions with residues like Leu119 in acetylcholinesterase. Replace the -CF₃ group with -CH₃ or -Cl in analogs to quantify its contribution via IC₅₀ comparisons .
Q. What computational models predict the compound’s pharmacokinetic properties, and how reliable are they?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability: ~5 × 10⁻⁶ cm/s) and cytochrome P450 metabolism (CYP3A4 substrate likelihood: 85%). Molecular dynamics simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with in vitro hepatocyte clearance assays .
Synthetic and Mechanistic Challenges
Q. How can researchers address low yields during scale-up of the hydrochloride salt?
- Methodological Answer : Transition from batch to continuous flow reactors for better temperature and mixing control. For example, a microreactor with a residence time of 30 minutes at 10°C improves yield by 15% compared to batch . Use in-line FT-IR to monitor reaction progress and adjust reagent addition rates dynamically.
Q. What structural modifications enhance selectivity for neurological targets (e.g., NMDA receptors)?
- Methodological Answer : Introduce substituents at the pyridine 3-position (e.g., -OCH₃ or -NH₂) to modulate hydrogen bonding. SAR studies show that a 3-methoxy analog increases NMDA receptor binding (Kd = 12 nM vs. 45 nM for parent compound) . Pair modifications with radiolabeling (³H or ¹⁴C) for in vivo distribution studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
